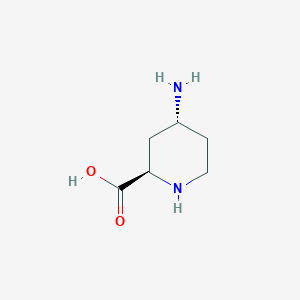
rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid typically involves the use of starting materials such as piperidine derivatives. One common method includes the reduction of a corresponding nitro compound followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and stereochemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride
- rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Uniqueness
rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds that may have different stereochemical configurations or functional groups.
Eigenschaften
Molekularformel |
C6H12N2O2 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(2R,4R)-4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m1/s1 |
InChI-Schlüssel |
IUNRHKPPQLCTGF-RFZPGFLSSA-N |
Isomerische SMILES |
C1CN[C@H](C[C@@H]1N)C(=O)O |
Kanonische SMILES |
C1CNC(CC1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)








![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)


